molecular formula C19H16F3N3O4 B2492835 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide CAS No. 1021071-71-5

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

Cat. No.: B2492835
CAS No.: 1021071-71-5
M. Wt: 407.349
InChI Key: MQKXPMGINJHTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a synthetic organic compound classified within the pyridazinone chemical class. This compound is provided for research purposes to investigate the biological activity and therapeutic potential of pyridazinone-based scaffolds. Pyridazinone derivatives are an area of active research in medicinal chemistry due to their diverse pharmacological profiles. Structurally related compounds have been identified as inhibitors of the PRMT5-substrate adaptor protein interaction, a target of interest in oncology for its synthetic lethal effects in MTAP-deleted cancers . Other analogs within this chemical family have demonstrated potential as inhibitors of cyclooxygenase (COX) enzymes, suggesting utility in inflammation research . The presence of the furan and trifluoromethoxyphenyl substituents in this molecule may influence its binding affinity and selectivity towards specific biological targets, properties that require further empirical characterization by researchers. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the specific product data sheet for detailed handling and storage information.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)29-14-7-5-13(6-8-14)23-17(26)4-1-11-25-18(27)10-9-15(24-25)16-3-2-12-28-16/h2-3,5-10,12H,1,4,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKXPMGINJHTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a synthetic organic molecule with potential therapeutic applications. It features a unique combination of heterocyclic structures, including a furan ring and a pyridazinone core, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula for the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3}, and it has a molecular weight of approximately 378.38 g/mol. The structure can be broken down into three key components:

  • Furan Ring : A five-membered aromatic ring that enhances biological activity.
  • Pyridazinone Core : A six-membered ring that is often associated with antitumor properties.
  • Trifluoromethoxyphenyl Group : A substituent that may improve pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The furan and pyridazinone moieties can modulate the activity of these targets, potentially leading to:

  • Anticancer Effects : Inhibition of tumor cell growth by disrupting cell cycle progression.
  • Antimicrobial Activity : Interaction with microbial enzymes or structures.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its effectiveness against several human cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)0.25Induction of apoptosis and cell cycle arrest
M21 (Melanoma)0.15Disruption of microtubule dynamics
MCF7 (Breast)0.30Inhibition of angiogenesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the furan ring is particularly noted for enhancing such activities.

Case Studies

  • In Vivo Studies : In chick chorioallantoic membrane assays, derivatives of this compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The results suggest low toxicity on embryonic tissues while effectively targeting tumor vasculature.
  • Structure–Activity Relationship (SAR) : Research has shown that modifications in the substituents on the pyridazinone core can lead to enhanced biological activity. For instance, replacing the trifluoromethoxy group with other electron-withdrawing groups has been associated with increased anticancer efficacy.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : Replacing the 4-(trifluoromethoxy)phenyl group with chlorophenyl or fluorophenyl moieties (as in and ) could enhance solubility or potency.

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